N,N-Diethyltridecan-1-amine
Description
N,N-Diethyltridecan-1-amine (systematic IUPAC name) is a tertiary amine with a 13-carbon alkyl chain (tridecyl group) and two ethyl substituents bonded to the nitrogen atom. Its molecular formula is C₁₇H₃₇N, with a molecular weight of 255.49 g/mol. The absence of specific studies on this compound in the evidence necessitates comparisons with structurally similar compounds, such as dimethyl-substituted amines and other alkylamines.
Properties
CAS No. |
66577-48-8 |
|---|---|
Molecular Formula |
C17H37N |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
N,N-diethyltridecan-1-amine |
InChI |
InChI=1S/C17H37N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(5-2)6-3/h4-17H2,1-3H3 |
InChI Key |
GFKYEYVYVGMLQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyltridecan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of tridecyl bromide with diethylamine under basic conditions can yield this compound . Another method involves the reductive amination of tridecanal with diethylamine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product. The choice of solvents and purification techniques also plays a crucial role in the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyltridecan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Alkyl halides or sulfonyl chlorides are typical electrophiles used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Diethyltridecan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Diethyltridecan-1-amine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length and Substituent Effects
The physicochemical properties and applications of alkylamines are influenced by alkyl chain length and substituent groups. Below is a comparative analysis of N,N-Diethyltridecan-1-amine with related compounds:
Key Observations :
Chain Length vs. Physical State :
- Longer alkyl chains (e.g., C18) increase melting points and hydrophobicity, making compounds like N,N-Dimethyloctadecan-1-amine suitable for lipid-based applications. This compound’s intermediate chain length (C13) likely balances liquidity and surfactant efficiency .
- Unsaturated analogs (e.g., ) exhibit lower melting points and enhanced reactivity due to double bonds .
Methyl groups in dimethylamines (e.g., N,N-Dimethyltetradecan-1-amine) enhance crystallinity, favoring solid-state applications like quaternary ammonium salts .
Applications: Surfactants: Dimethylamines are precursors to cationic surfactants (e.g., cetrimonium chloride), whereas diethyl-substituted amines may serve as nonionic surfactants or extractants .
Research Findings and Data Gaps
Synthetic Routes :
- While details the synthesis of Duloxetine intermediates via nucleophilic substitution, analogous methods (e.g., alkylation of diethylamine with tridecyl halides) could apply to this compound .
Toxicity and Safety :
- Safety data for similar amines (e.g., N,N-Dimethyl-1-naphthylamine) emphasize precautions for skin/eye irritation and proper ventilation . Extrapolating, this compound likely requires similar handling.
Commercial Relevance :
- Dimethylamines (e.g., N,N-Dimethylhexadecan-1-amine) are widely used in industrial formulations, while diethyl analogs remain niche. Market demand may depend on cost-effective synthesis routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
